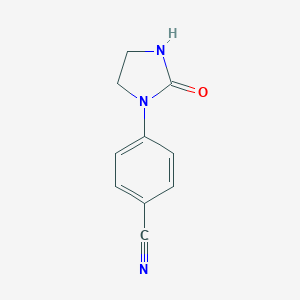

4-(2-Oxoimidazolidin-1-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-oxoimidazolidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGJCVAKBVQPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597566 | |

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144655-81-2 | |

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(2-Oxoimidazolidin-1-yl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Oxoimidazolidin-1-yl)benzonitrile, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a urea intermediate, followed by an intramolecular cyclization to yield the desired imidazolidinone ring.

The overall synthetic scheme is as follows:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound, based on established procedures for analogous compounds.

Step 1: Synthesis of N-(2-chloroethyl)-N'-(4-cyanophenyl)urea

This step involves the nucleophilic addition of the amino group of 4-aminobenzonitrile to the isocyanate group of 2-chloroethyl isocyanate.

Caption: Experimental workflow for the synthesis of the urea intermediate.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 2-chloroethyl isocyanate (1.0 eq) in anhydrous diethyl ether to the cooled solution of 4-aminobenzonitrile over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The formation of a white precipitate indicates the product. Collect the solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product, N-(2-chloroethyl)-N'-(4-cyanophenyl)urea, under vacuum.

Step 2: Intramolecular Cyclization to this compound

The synthesized urea intermediate undergoes a base-mediated intramolecular cyclization to form the final imidazolidinone product.

Caption: Experimental workflow for the intramolecular cyclization.

Methodology:

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C, add the N-(2-chloroethyl)-N'-(4-cyanophenyl)urea (1.0 eq) portion-wise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and carefully quench the excess sodium hydride by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 84-87 |

| 2-Chloroethyl isocyanate | C₃H₄ClNO | 105.52 | N/A (liquid) |

Table 2: Properties of Intermediate and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected State |

| N-(2-chloroethyl)-N'-(4-cyanophenyl)urea | C₁₀H₁₀ClN₃O | 223.66 | Solid |

| This compound | C₁₀H₉N₃O | 187.20 | Solid |

Note: Specific yield, melting point, and spectroscopic data for the final product should be determined experimentally and compared with literature values for analogous compounds if direct data is unavailable.

Conclusion

This technical guide outlines a reliable and representative synthetic route to this compound. The described two-step protocol, involving urea formation and subsequent intramolecular cyclization, provides a clear pathway for the synthesis of this valuable heterocyclic compound. Researchers and drug development professionals can utilize this guide as a foundational resource for the preparation and further investigation of this and related molecular scaffolds. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.

An In-depth Technical Guide on the Chemical Properties of 4-(2-Oxoimidazolidin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 4-(2-Oxoimidazolidin-1-yl)benzonitrile. While some specific physical and quantitative data for this exact molecule are not extensively reported in publicly available literature, this guide compiles the available information and draws insights from closely related compounds that share its core chemical structure. This information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is a chemical compound that incorporates a benzonitrile moiety and an imidazolidinone ring. Its structure makes it a valuable scaffold in the synthesis of more complex molecules, particularly in the field of pharmacology.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(4-Cyanophenyl)imidazolidin-2-one, 4-(2-oxo-1-imidazolidinyl)benzonitrile, 1-[4-(cyano)phenyl]-4,5-dihydro-2(3H)-oxo-1H-imidazole | [1] |

| CAS Registry Number | 144655-81-2 | N/A |

| Molecular Formula | C₁₀H₉N₃O | N/A |

| Molecular Weight | 187.20 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not reported | Data for structurally similar benzonitrile derivatives vary widely based on other substituents. For example, 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzonitrile has a melting point of 186 °C.[2] |

| Boiling Point | Not reported | Predicted boiling point for a related compound, 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzonitrile, is 467.3±38.0 °C.[2] |

| Solubility | Sparingly soluble in water (predicted). Soluble in some organic solvents. | The benzonitrile moiety suggests some solubility in organic solvents. Derivatives are often formulated with solubilizing agents for biological studies.[3][4] |

Table 3: Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR | Not explicitly reported for this compound. For the related benzonitrile core, proton signals are expected in the aromatic region (approx. 7.5-7.8 ppm).[5][6] |

| ¹³C NMR | Not explicitly reported for this compound. For benzonitrile, characteristic peaks include the nitrile carbon (approx. 118 ppm) and aromatic carbons (approx. 129-133 ppm).[5][7] |

| IR Spectroscopy | Not explicitly reported for this compound. Expected characteristic peaks would include a strong C≡N stretch (around 2220-2240 cm⁻¹) and a C=O stretch from the imidazolidinone ring (around 1700-1750 cm⁻¹).[8][9] |

| Mass Spectrometry | Not explicitly reported for this compound. The exact mass would be a key identifier. |

Experimental Protocols

Hypothetical Synthesis of this compound

A potential synthesis could involve the reaction of 4-aminobenzonitrile with a suitable reagent to introduce the 2-oxoimidazolidin-1-yl group. One common method for the formation of imidazolidinones is the cyclization of N-(2-aminoethyl) ureas or related precursors.

Reaction Scheme:

A possible two-step synthesis could be:

-

Reaction of 4-aminobenzonitrile with 2-chloroethyl isocyanate to form N-(4-cyanophenyl)-N'-(2-chloroethyl)urea.

-

Intramolecular cyclization of the resulting urea derivative under basic conditions to yield this compound.

Detailed Methodology:

-

Step 1: Synthesis of N-(4-cyanophenyl)-N'-(2-chloroethyl)urea

-

Dissolve 4-aminobenzonitrile (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add 2-chloroethyl isocyanate (1 equivalent) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

-

Step 2: Synthesis of this compound

-

Dissolve the N-(4-cyanophenyl)-N'-(2-chloroethyl)urea (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: An IR spectrum will show the characteristic functional group vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

-

Melting Point Analysis: The melting point should be determined as an indicator of purity.

Biological Activity and Signaling Pathways

While this compound itself is not extensively studied for its biological activity, it is a core component of a class of prodrugs known as Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs). These prodrugs are designed to be selectively activated in cancer cells that express cytochrome P450 1A1 (CYP1A1).[3][10][11]

The bioactivation mechanism involves the CYP1A1-catalyzed N-dealkylation of the alkyl group on the imidazolidinone ring. This process converts the prodrug into its active, cytotoxic form, which then acts as a potent antimitotic agent.[3][12] The active metabolite disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis in cancer cells.[3][13]

Below is a diagram illustrating the proposed bioactivation and mechanism of action for derivatives of this compound.

Caption: Bioactivation of PAIB-SO prodrugs by CYP1A1 in cancer cells.

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This compound is a compound of significant interest due to its role as a key structural motif in the development of targeted anticancer prodrugs. While detailed physicochemical data for the parent compound are sparse, the well-documented biological activity of its derivatives highlights the potential of this chemical scaffold. The provided hypothetical synthesis and analytical protocols offer a practical framework for researchers to produce and characterize this compound for further investigation. Future research should focus on determining the precise physical properties of this compound and exploring its own potential biological activities, in addition to its utility as a synthetic intermediate.

References

- 1. 4-(2-oxo-imidazolidin-1-yl)-benzonitrile; 4-(2-oxo-1-imidazolidinyl)benzonitrile; 1-[4-(cyano)phenyl]-4,5-dihydro-2(3H)-oxo-1H-imidazole; oxoimidazolidinylbenzenecarbonitrile | Chemrio [chemrio.com]

- 2. 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzonitrile CAS#: 15996-74-4 [m.chemicalbook.com]

- 3. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 7. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]

- 8. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Branched alkyl of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as unique cytochrome P450 1A1-activated antimitotic prodrugs: Biological evaluation and mechanism of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: Novel hydrosoluble prodrugs of antimitotics selectively bioactivated by the cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. corpus.ulaval.ca [corpus.ulaval.ca]

Unveiling the Antimitotic Mechanism of 4-(2-Oxoimidazolidin-1-yl)benzonitrile Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of a promising class of antimitotic prodrugs, the phenyl 4-(2-oxo-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and their active metabolites, the phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs). While the specific compound 4-(2-Oxoimidazolidin-1-yl)benzonitrile is not extensively characterized as a biological agent, this guide focuses on its close structural analogs, which have been the subject of significant research in the development of targeted cancer therapies.

These compounds represent a novel strategy in anticancer drug design, leveraging the unique metabolic characteristics of certain tumors to achieve selective cytotoxicity. This document details the bioactivation process, the molecular target, the downstream cellular consequences, and the experimental protocols used to elucidate this mechanism.

Core Mechanism: Selective Activation and Microtubule Disruption

The primary mechanism of action of PAIB-SOs is a two-step process involving selective bioactivation within cancer cells followed by the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Bioactivation by Cytochrome P450 1A1 (CYP1A1)

PAIB-SOs are designed as prodrugs that are selectively activated by the cytochrome P450 1A1 (CYP1A1) enzyme.[1][2][3] CYP1A1 is an enzyme that is often overexpressed in various tumors, including a significant percentage of breast cancers, while having low to negligible expression in most healthy tissues.[1][3] This differential expression provides a therapeutic window for targeted drug activation.

The activation mechanism involves the oxidative N-dealkylation of the alkyl chain on the nitrogen at position 3 of the imidazolidin-2-one moiety of the PAIB-SO molecule.[3] This enzymatic reaction, catalyzed by CYP1A1, removes the alkyl group and converts the relatively inert PAIB-SO prodrug into its highly cytotoxic metabolite, the corresponding phenyl 4-(2-oxo-3-imidazolidin-1-yl)benzenesulfonate (PIB-SO).[1][2]

Inhibition of Tubulin Polymerization

The active metabolite, PIB-SO, functions as a potent antimitotic agent by directly targeting the microtubule cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.

PIB-SOs bind to the colchicine-binding site on β-tubulin.[4] This binding event inhibits the polymerization of tubulin dimers into microtubules, thereby disrupting the dynamic instability of the microtubule network. The disruption of microtubule dynamics has profound consequences for the cell, particularly during mitosis.

Downstream Cellular Effects

The inhibition of tubulin polymerization by PIB-SOs leads to a cascade of cellular events, culminating in cell death:

-

G2/M Phase Cell Cycle Arrest: The failure to form a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[4][5]

-

Cytoskeleton Disruption: The integrity of the entire microtubule network is compromised, affecting not only cell division but also other microtubule-dependent processes such as intracellular transport and maintenance of cell shape.[5]

-

Apoptosis: Prolonged arrest in mitosis and the widespread cellular dysfunction caused by cytoskeleton collapse ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data Summary

The antiproliferative activity of various PAIB-SO and PIB-SO derivatives has been evaluated in a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity (IC50) of PAIB-SO Derivatives in Breast Cancer Cell Lines

| Compound | Alkyl Chain | Substituent (Ring B) | MCF7 (CYP1A1+) IC50 (µM) | MDA-MB-468 (CYP1A1+) IC50 (µM) | MDA-MB-231 (CYP1A1-) IC50 (µM) | Selectivity Ratio (MDA-MB-231/MCF7) |

| PAIB-SO 1 | Butyl | 3,4,5-trimethoxy | 0.03 - 0.05 | 0.3 - 1.0 | >12.5 | >250 |

| PAIB-SO 2 | Pentyl | 3,4,5-trimethoxy | 0.03 - 0.05 | 0.3 - 1.0 | >12.5 | >250 |

| PAIB-SO 3 | Isobutyl | 3,5-dichloro | 0.13 - 6.9 | ND | ND | >1.8 |

| PAIB-SO 4 | Isobutyl | 3,5-dibromo | 0.13 - 6.9 | ND | ND | >1.8 |

| PAIB-SO 5 | Isobutyl | 3,4,5-trimethoxy | 0.13 - 6.9 | ND | ND | >1.8 |

ND: Not Determined. Data compiled from multiple sources.[5][6]

Table 2: Antiproliferative Activity (IC50) of PIB-SO Derivatives in Various Cancer Cell Lines

| Compound | Substituent (Ring B) | HT-29 (Colon) IC50 (nM) | M21 (Melanoma) IC50 (nM) | MCF7 (Breast) IC50 (nM) |

| PIB-SO 1 | 3,4,5-trimethoxy | 2.0 - 240 | 2.0 - 240 | 2.0 - 240 |

| PIB-SO 2 | 3,5-dimethoxy | 2.0 - 240 | 2.0 - 240 | 2.0 - 240 |

| PIB-SO 3 | 3,5-dichloro | <100 | <100 | <100 |

| PIB-SO 4 | 3,5-dibromo | <100 | <100 | <100 |

Data compiled from multiple sources.[4][7]

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments used to characterize the mechanism of action of PAIB-SOs and PIB-SOs.

CYP1A1-Mediated Metabolism Assay

This assay determines the conversion of the PAIB-SO prodrug to its active PIB-SO metabolite by CYP1A1.

Materials:

-

PAIB-SO compound

-

Human liver microsomes or recombinant human CYP1A1

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent

-

HPLC or LC-MS/MS system

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, the PAIB-SO compound (at various concentrations), and human liver microsomes or recombinant CYP1A1.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant to a new tube and analyze by a validated HPLC or LC-MS/MS method to separate and quantify the parent PAIB-SO and the PIB-SO metabolite.

-

Determine the rate of metabolite formation.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the effect of PIB-SOs on the assembly of purified tubulin into microtubules.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

PIB-SO compound

-

Positive control (e.g., colchicine) and negative control (vehicle)

-

Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader

Protocol:

-

Reconstitute lyophilized tubulin in ice-cold general tubulin buffer.

-

Prepare a reaction mixture containing the tubulin solution and GTP.

-

Add the PIB-SO compound (at various concentrations), positive control, or vehicle control to the wells of a 96-well plate.

-

Add the tubulin reaction mixture to the wells.

-

Immediately place the plate in the spectrophotometer/fluorometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm (for turbidity assay) or the increase in fluorescence (if using a fluorescent reporter) over time (e.g., every minute for 60 minutes).

-

Plot the absorbance/fluorescence versus time to generate polymerization curves and determine the extent of inhibition.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle after treatment with a test compound.

Materials:

-

Cancer cell line of interest

-

Test compound (PAIB-SO or PIB-SO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.

-

Add the propidium iodide staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer, collecting fluorescence data on a linear scale.

-

Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells to assess the disruptive effects of antimitotic agents.

Materials:

-

Cancer cell line

-

Test compound

-

Glass coverslips

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Grow cells on sterile glass coverslips in a petri dish.

-

Treat the cells with the test compound or vehicle control.

-

Wash the cells with PBS and fix them with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary antibody against α-tubulin.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images of the microtubule network and nuclear morphology using a fluorescence microscope. Compare the microtubule structure in treated cells to that in control cells.

Conclusion

The this compound structural motif is a key component of the PAIB-SO and PIB-SO classes of antimitotic agents. These compounds exhibit a sophisticated mechanism of action that combines tumor-specific activation with potent inhibition of a fundamental cellular process. The selective bioactivation of PAIB-SOs by CYP1A1 in cancer cells minimizes off-target toxicity, while the subsequent disruption of microtubule dynamics by the active PIB-SO metabolites effectively induces cell cycle arrest and apoptosis in proliferating tumor cells. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising class of targeted anticancer therapeutics.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 6. corpus.ulaval.ca [corpus.ulaval.ca]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(2-Oxoimidazolidin-1-yl)benzonitrile Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 4-(2-oxoimidazolidin-1-yl)benzonitrile derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to their potent and diverse pharmacological activities, primarily as antimitotic agents targeting tubulin polymerization and as antagonists of the androgen receptor.

Core Chemical Structure and Analogs

The foundational structure of this class of compounds is this compound. The versatility of this scaffold allows for extensive chemical modifications, leading to a wide array of derivatives with distinct biological profiles. Key analogs discussed in this guide include:

-

Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs): These derivatives have a sulfonate linker between the core structure and a substituted phenyl ring.

-

Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs): In this series, a sulfonamide group serves as the linker, acting as a bioisostere of the sulfonate group.[1]

-

Pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs): These are water-soluble prodrugs designed for improved pharmacokinetic properties.

-

Thioether-substituted benzonitriles: These analogs have shown promise as androgen receptor antagonists.

-

Urea and Thio-urea derivatives: Modifications of the imidazolidinone ring to include urea or thio-urea functionalities have also been explored for various therapeutic applications.

Synthesis Strategies

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route for the widely studied phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) derivatives is outlined below.

General Synthesis of Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs)

A common synthetic approach involves the chlorosulfonation of a 1-phenylimidazolidin-2-one intermediate, followed by a nucleophilic substitution with a substituted phenol.

References

Unveiling the Antimitotic Potential of 4-(2-Oxoimidazolidin-1-yl)benzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of derivatives of 4-(2-Oxoimidazolidin-1-yl)benzonitrile, a chemical scaffold that has given rise to a potent new class of antimitotic agents. The focus of this document is on the phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) series and their innovative prodrug counterparts, which demonstrate significant antiproliferative effects against a range of cancer cell lines. Through a detailed exploration of their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation, this guide serves as a comprehensive resource for researchers in oncology and drug discovery.

Core Biological Activity: Disruption of Microtubule Dynamics and Cell Cycle Arrest

Derivatives of this compound, particularly the PIB-SA class of compounds, exhibit potent antiproliferative and antimitotic activity.[1][2] Their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. By interfering with microtubule polymerization, these compounds lead to a cascade of cellular events culminating in apoptosis.

A key finding in the study of these derivatives is their ability to induce cell cycle arrest in the G2/M phase.[1][2] This blockage prevents cancer cells from proceeding through mitosis, ultimately triggering programmed cell death. The effectiveness of these compounds has been demonstrated in various cancer cell lines, including those resistant to existing chemotherapeutic agents.[1]

Furthermore, a significant advancement in this area is the development of N-alkylated prodrugs, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs). These prodrugs are designed for selective activation within the tumor microenvironment. They are bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is notably overexpressed in certain breast cancer cells. This targeted activation, through N-dealkylation, releases the active PIB-SA metabolites directly at the site of action, potentially reducing systemic toxicity.

Quantitative Biological Data

The antiproliferative activity of various this compound derivatives has been quantified using IC50 values, which represent the concentration of a drug that inhibits cell growth by 50%. The following tables summarize the IC50 values for representative compounds from the PIB-SA and PAIB-SA series against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity (IC50, µM) of Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) Derivatives [1]

| Compound | HT-29 (Colon Carcinoma) | M21 (Skin Melanoma) | MCF7 (Breast Carcinoma) |

| PIB-SO Analog 1 | 0.05 µM | 0.04 µM | 0.06 µM |

| PIB-SO Analog 2 | 0.03 µM | 0.02 µM | 0.04 µM |

| PIB-SO Analog 3 | 0.08 µM | 0.07 µM | 0.09 µM |

Table 2: Antiproliferative Activity (IC50, µM) of 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide (PAIB-SA) Prodrugs [3]

| Compound | MCF7 (CYP1A1-positive) | MDA-MB-468 (CYP1A1-positive) | MDA-MB-231 (CYP1A1-negative) | HaCaT (CYP1A1-negative) |

| PAIB-SA Salt 1 | 0.04 µM | 0.5 µM | > 50 µM | > 75 µM |

| PAIB-SA Salt 2 | 0.03 µM | 0.3 µM | 25 µM | 40 µM |

| PAIB-SA Salt 3 | 0.05 µM | 1.0 µM | > 50 µM | > 75 µM |

Signaling Pathway and Mechanism of Action

The biological activity of these compounds is initiated by distinct mechanisms for the active PIB-SA molecules and their PAIB-SA prodrugs. The following diagram illustrates the key signaling events.

Caption: Signaling pathway of PAIB-SA prodrug activation and subsequent antimitotic action.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves a series of well-established in vitro assays.

Antiproliferative Activity Assay

This assay determines the concentration-dependent effect of the compounds on the proliferation of cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,500 to 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The compounds are serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the Sulforhodamine B (SRB) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on cell cycle progression.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at a concentration around its IC50 value for 24 to 48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating fluorescent dye, such as propidium iodide (PI), and RNase A to eliminate RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase indicates an antimitotic effect.

Microtubule Disruption Assay

This assay visualizes the effect of the compounds on the microtubule network within cells.

-

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the test compound for a specified period.

-

Immunofluorescence Staining:

-

Cells are fixed with a suitable fixative (e.g., methanol or paraformaldehyde).

-

The cells are permeabilized with a detergent (e.g., Triton X-100).

-

The microtubule network is stained using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with a DNA dye like DAPI.

-

-

Microscopy: The stained cells are visualized using a fluorescence microscope.

-

Analysis: The morphology of the microtubule network in treated cells is compared to that in untreated control cells. Disruption of the normal filamentous microtubule structure is indicative of an antimicrotubule effect.

Experimental Workflow

The following diagram outlines the general workflow for the biological evaluation of these compounds.

Caption: General workflow for the in vitro biological evaluation of antimitotic compounds.

This technical guide provides a foundational understanding of the significant anticancer potential of this compound derivatives. The data and protocols presented herein are intended to facilitate further research and development in this promising area of oncology drug discovery.

References

A Technical Review of 4-(2-Oxoimidazolidin-1-yl)benzonitrile: Synthesis, Derivatization, and Application in Cancer Prodrug Therapy

Abstract: 4-(2-Oxoimidazolidin-1-yl)benzonitrile is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. While literature on the parent molecule is sparse, its core structure is integral to the design of innovative, selectively activated anticancer agents. This technical guide provides a comprehensive review of the synthesis of the this compound core, its derivatization into potent antimitotic prodrugs, and the associated biological activities. We detail the mechanism of action for these prodrugs, which leverages the unique enzymatic profile of cancer cells for targeted therapy. This paper summarizes key quantitative data, presents detailed experimental protocols for synthesis and biological evaluation, and uses visualizations to clarify synthetic routes and mechanisms of action, serving as a vital resource for researchers in oncology and drug development.

Introduction

The imidazolidin-2-one ring system is a prevalent motif in a variety of biologically active compounds and approved pharmaceuticals. Its combination with a benzonitrile group in this compound creates a versatile chemical intermediate. The primary significance of this scaffold in recent literature lies in its use as the foundation for a novel class of antimitotic prodrugs. These compounds are specifically designed to be activated by cytochrome P450 1A1 (CYP1A1), an enzyme that is frequently overexpressed in several cancer types, particularly breast cancer, but has low expression in normal tissues. This differential expression allows for tumor-selective release of a potent cytotoxic agent, representing a promising strategy in targeted cancer chemotherapy.

This review will cover the fundamental synthesis of the parent compound and focus on the extensive development, biological evaluation, and mechanism of its N-alkylated benzenesulfonate and benzenesulfonamide derivatives as CYP1A1-activated prodrugs.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a two-step process starting from 4-aminobenzonitrile. This method involves the formation of an N-(2-chloroethyl)urea intermediate, followed by an intramolecular cyclization to form the imidazolidin-2-one ring.

The general synthetic workflow is outlined below.

Figure 1: General synthetic workflow for this compound.

General Experimental Protocol for Synthesis

The following protocol is a representative procedure adapted from the synthesis of analogous structures.[1][2]

Step 1: Synthesis of 1-(2-Chloroethyl)-3-(4-cyanophenyl)urea To a solution of 4-aminobenzonitrile (1.0 eq) in a suitable anhydrous solvent such as diethyl ether (Et₂O) or tetrahydrofuran (THF), 2-chloroethyl isocyanate (1.1 eq) is added dropwise at 0 °C under an inert atmosphere.[2] The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting precipitate is typically filtered, washed with the solvent, and dried under vacuum to yield the urea intermediate.

Step 2: Synthesis of this compound The intermediate, 1-(2-chloroethyl)-3-(4-cyanophenyl)urea (1.0 eq), is dissolved in anhydrous THF. A strong base, such as sodium hydride (NaH, 1.2 eq), is added portion-wise at 0 °C. The mixture is then stirred at room temperature or heated to reflux to facilitate the intramolecular cyclization.[1] After the reaction is complete, it is carefully quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Biological Activity and Applications

The most prominent application of the this compound scaffold is in the development of antimitotic prodrugs targeting breast cancer.[3][4] These prodrugs, referred to as PAIB-SOs (phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates) and PAIB-SAs (their sulfonamide bioisosteres), are designed for selective activation by CYP1A1.[1][5]

Mechanism of Action: CYP1A1-Mediated Bioactivation

PAIB-SO and PAIB-SA prodrugs are inert in cells with low or no CYP1A1 expression. However, in CYP1A1-positive cancer cells, the enzyme catalyzes the oxidative N-dealkylation at the N-3 position of the imidazolidin-2-one ring. This reaction removes the alkyl group, converting the inactive prodrug into its highly cytotoxic metabolite, a phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) or benzenesulfonamide (PIB-SA).[3][5][6] These active metabolites are potent antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][7]

Figure 2: Mechanism of CYP1A1-mediated bioactivation of PAIB-SO/SA prodrugs.

Quantitative Data

The antiproliferative activity of various PAIB-SO and PAIB-SA derivatives has been extensively studied. The data highlights their high potency and selectivity for cancer cells expressing CYP1A1 (e.g., MCF7, MDA-MB-468) over cells with low expression (e.g., MDA-MB-231) and non-cancerous cells (HaCaT).

Table 1: Antiproliferative Activity (IC₅₀) of Representative PAIB-SA Prodrugs and Their Active Metabolite [5][8]

| Compound | R Group (Alkyl) | IC₅₀ MCF7 (μM) | IC₅₀ MDA-MB-468 (μM) | IC₅₀ MDA-MB-231 (μM) | IC₅₀ HaCaT (μM) | Selectivity Ratio (HaCaT/MCF7) |

| SFOM-196 | n-Butyl | 0.007 | 0.015 | > 10 | > 10 | > 1428 |

| SFOM-198 | n-Pentyl | 0.007 | 0.011 | > 10 | > 10 | > 1428 |

| SFOM-203 | Isobutyl | 0.014 | 0.027 | > 10 | > 10 | > 714 |

| CEU-638 | H (Active) | 0.022 | 0.038 | 0.019 | 0.019 | 0.86 |

IC₅₀ values represent the concentration inhibiting cell proliferation by 50% after 72h. The selectivity ratio indicates the preferential cytotoxicity towards CYP1A1-positive MCF7 cells.

Table 2: Antiproliferative Activity (IC₅₀) of PYRAIB-SO Prodrugs [1]

| Compound | R Group (Alkyl) | Pyridinyl Substitution | IC₅₀ MCF7 (μM) | IC₅₀ T-47D (μM) | IC₅₀ MDA-MB-231 (μM) | Selectivity Ratio (MDA-MB-231/MCF7) |

| 1 | n-Butyl | 2-Me-pyridin-3-yl | 0.03 | 0.04 | > 10 | > 333 |

| 2 | n-Butyl | 2-Cl-pyridin-3-yl | 0.03 | 0.03 | > 10 | > 333 |

| 5 | n-Pentyl | 2-Me-pyridin-3-yl | 0.04 | 0.04 | > 10 | > 250 |

| 6 | n-Pentyl | 2-Cl-pyridin-3-yl | 0.03 | 0.03 | > 10 | > 333 |

PYRAIB-SOs are pyridinyl analogues designed for improved water solubility.

Detailed Experimental Protocols

General Protocol for Synthesis of PYRAIB-SOs[1]

To a solution of 4-(3-alkyl-2-oxoimidazolidin-1-yl)benzenesulfonyl chloride (1.0 eq) in dichloromethane (CH₂Cl₂), the relevant substituted pyridin-3-ol or pyridin-4-ol (1.5 eq) and triethylamine (3.0 eq) were added. The reaction mixture was stirred for 2 days at room temperature. The organic layer was subsequently rinsed with saturated NaHCO₃ solution, washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product was purified by flash chromatography on silica gel.

Antiproliferative Activity Assay (SRB Assay)[6]

-

Cells were seeded in 96-well plates and allowed to attach for 24 hours.

-

Compounds were added at various concentrations, and the plates were incubated for 72 hours.

-

Cells were fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4 °C.

-

Plates were washed with water and air-dried.

-

Cells were stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

-

Plates were washed with 1% acetic acid to remove unbound dye and air-dried.

-

Bound SRB was solubilized with 10 mM Tris base solution (pH 10.5).

-

Absorbance was read at 515 nm using a microplate reader.

-

IC₅₀ values were calculated from dose-response curves.

Cell Cycle Analysis by Flow Cytometry[1][6]

-

MCF7 cells were seeded and treated with the test compound (at 10x IC₅₀) for 24 hours.

-

Both floating and adherent cells were collected, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20 °C.

-

Fixed cells were washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

After incubation for 30 minutes at 37 °C in the dark, the DNA content was analyzed using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using analysis software.

Conclusion

This compound is a valuable chemical scaffold whose true potential is realized in its application as a foundational element for sophisticated prodrug design. The development of its N-alkylated benzenesulfonate and benzenesulfonamide derivatives has given rise to a highly promising class of antimitotic agents with a clever, tumor-selective activation mechanism. By exploiting the overexpression of CYP1A1 in breast cancer cells, these prodrugs can deliver a potent cytotoxic payload directly to the tumor site, thereby minimizing systemic toxicity. The impressive potency and high selectivity ratios demonstrated in vitro suggest that these compounds are excellent candidates for further preclinical and clinical development in the ongoing search for more effective and safer cancer therapies. Future research may focus on optimizing pharmacokinetic properties and expanding the application of this targeted activation strategy to other cancer types characterized by elevated CYP1A1 expression.

References

- 1. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloroethyl isocyanate | 1943-83-5 | Benchchem [benchchem.com]

- 3. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. corpus.ulaval.ca [corpus.ulaval.ca]

- 6. Branched alkyl of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as unique cytochrome P450 1A1-activated antimitotic prodrugs: Biological evaluation and mechanism of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. corpus.ulaval.ca [corpus.ulaval.ca]

The Emergence of the 4-(2-Oxoimidazolidin-1-yl)phenyl Scaffold: A Cornerstone for Novel Antimitotic Agents

An In-depth Technical Guide on the Discovery, History, and Development of a Promising Anticancer Core

Abstract

While the specific compound 4-(2-Oxoimidazolidin-1-yl)benzonitrile is not extensively documented in scientific literature, the core scaffold, 4-(2-oxoimidazolidin-1-yl)phenyl, has emerged as a critical pharmacophore in the development of a novel class of potent antimitotic agents. This technical guide delves into the discovery and history of this chemical family, with a primary focus on its most promising derivatives: phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and 4-(2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PIB-SAs). We will explore the evolution of these compounds from their conceptualization as bioisosteres of known tubulin inhibitors to their development as sophisticated prodrugs, selectively activated in the tumor microenvironment. This guide will provide an in-depth look at their mechanism of action, synthesis, and key experimental data, offering valuable insights for researchers and professionals in the field of drug development.

Introduction: The Quest for Novel Tubulin Inhibitors

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, essential components of the cytoskeleton, play a pivotal role in cell division, making them an attractive target for anticancer drugs. The success of agents like taxanes and vinca alkaloids has spurred the search for new compounds that can overcome challenges such as drug resistance and toxicity.

The story of the 4-(2-oxoimidazolidin-1-yl)phenyl scaffold begins with the exploration of bioisosteres for the trimethoxyphenyl moiety present in many potent antimicrotubule agents, such as combretastatin A-4 (CA-4).[1] Computational studies hypothesized that the N-phenyl-N′-(2-chloroethyl)urea (CEU) pharmacophore could serve as a bioisosteric equivalent.[2] This led to the design and synthesis of compounds that replaced the trimethoxyphenyl ring with this new pharmacophore, ultimately leading to the development of the phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) series.[2][3]

From Active Compounds to Selective Prodrugs

The initial PIB-SO and PIB-SA derivatives demonstrated potent antiproliferative activities at the nanomolar level across a wide range of cancer cell lines.[1][4] However, a significant breakthrough in this research area was the development of prodrug strategies to enhance tumor selectivity and reduce systemic toxicity.

Researchers designed 4-(3-Alkyl-2-oxoimidazolidin-1-yl) derivatives, such as Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs).[5][6] These compounds are largely inert but are specifically designed to be bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme.[5][6] CYP1A1 is overexpressed in several tumor types, including a large percentage of human breast tumors, but is mostly absent in normal tissues.[7] This differential expression provides a therapeutic window for selective drug activation within the cancer cells.[5][7]

The activation mechanism involves the CYP1A1-catalyzed N-dealkylation of the alkyl chain on the imidazolidin-2-one ring, releasing the potent antimitotic metabolites, PIB-SOs or PIB-SAs, directly at the site of action.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

"spectroscopic data for 4-(2-Oxoimidazolidin-1-yl)benzonitrile (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-Oxoimidazolidin-1-yl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and replication of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.45 | s | 1H | - | NH |

| 7.85 | d | 2H | 8.8 | Ar-H |

| 7.78 | d | 2H | 8.8 | Ar-H |

| 3.95 | t | 2H | 8.0 | CH₂-N |

| 3.44 | t | 2H | 8.0 | CH₂-N(CO) |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 156.5 | C=O |

| 143.8 | Ar-C |

| 133.4 | Ar-CH |

| 119.0 | Ar-CH |

| 118.6 | CN |

| 108.8 | Ar-C |

| 46.8 | CH₂-N |

| 40.8 | CH₂-N(CO) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3295 | Strong | N-H Stretch |

| 2226 | Strong | C≡N Stretch |

| 1705 | Strong | C=O Stretch (Amide) |

| 1605, 1518 | Medium | C=C Stretch (Aromatic) |

| 1288 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (ESI)

| m/z | Ion |

| 188.0764 | [M+H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available in their laboratories.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated dimethyl sulfoxide (DMSO-d₆, approximately 0.7 mL). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

A small amount of this compound is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion. The data is acquired in positive ion mode.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Crystallography of 4-(2-Oxoimidazolidin-1-yl)benzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic characteristics, synthesis, and potential biological significance of 4-(2-oxoimidazolidin-1-yl)benzonitrile and its derivatives. While direct crystallographic data for the parent compound is not publicly available, this document synthesizes information from closely related structures and established experimental protocols to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The imidazolidin-2-one ring, a cyclic urea, is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and other non-covalent interactions. When coupled with a benzonitrile moiety, which can also engage in various intermolecular interactions, these derivatives present significant potential for the development of novel therapeutics. Understanding the three-dimensional structure of these compounds through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide summarizes available crystallographic data from analogous structures, outlines detailed experimental protocols for synthesis and crystallization, and explores the mechanistic pathways of biologically similar compounds.

Crystallographic Data of Analogous Compounds

To date, the specific crystal structure of this compound has not been reported in publicly accessible databases. However, the crystallographic analysis of the closely related benzimidazole derivative, 4-(1H-Benzimidazol-2-yl)benzonitrile, provides valuable insights into the potential packing and intermolecular interactions that might be observed in the target class of compounds.[1]

Table 1: Crystallographic Data for 4-(1H-Benzimidazol-2-yl)benzonitrile [1]

| Parameter | Value |

| Chemical Formula | C₁₄H₉N₃ |

| Formula Weight | 219.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2172 (10) |

| b (Å) | 11.818 (2) |

| c (Å) | 12.719 (2) |

| β (°) | 92.057 (7) |

| Volume (ų) | 1084.1 (3) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

In the crystal structure of 4-(1H-Benzimidazol-2-yl)benzonitrile, molecules are linked into zigzag chains running parallel to the b-axis by intermolecular N—H···N hydrogen bonds.[1] The benzimidazole ring system and the phenyl ring are nearly coplanar.[1] This planarity and the presence of strong hydrogen bonding interactions are likely to be key structural features in the crystallography of this compound derivatives as well.

Experimental Protocols

The following protocols are generalized from established synthetic and crystallographic procedures for related N-aryl imidazolidinones and other heterocyclic compounds.

Synthesis of 1-Aryl-imidazolidin-2-ones

A common route to synthesize the 1-phenylimidazolidin-2-one core involves a two-step process starting from aniline.[2]

Scheme 1: General Synthesis of 1-Phenylimidazolidin-2-one

Caption: Synthetic pathway for 1-phenylimidazolidin-2-one.

Methodology:

-

Step 1: Urea Formation: Aniline is reacted with 2-chloroethyl isocyanate in a solvent such as diethyl ether at room temperature to yield 1-(2-chloroethyl)-3-phenylurea.[2]

-

Step 2: Intramolecular Cyclization: The resulting urea derivative is then treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) to facilitate an intramolecular cyclization, affording the 1-phenylimidazolidin-2-one product.[2]

For the synthesis of the title compound, 4-aminobenzonitrile would be used as the starting material in place of aniline.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through various techniques. Slow evaporation is a commonly employed method.

Methodology:

-

Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to create a saturated or near-saturated solution.

-

Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

-

Monitor the container for the formation of single crystals over a period of several days to weeks.

X-ray Diffraction Analysis

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Workflow for Crystallographic Analysis:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology:

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

The collected diffraction data is integrated and scaled.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data.

-

The final structure is validated and analyzed for geometric parameters and intermolecular interactions.

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly those with a benzenesulfonate or benzenesulfonamide linkage, have been investigated as potent antimitotic agents.[2][3] These compounds often function by disrupting microtubule dynamics, which are crucial for cell division.

Signaling Pathway: Antimitotic Action of Imidazolidinone Derivatives

Many of these compounds are designed as prodrugs that are bioactivated by cytochrome P450 enzymes, particularly CYP1A1, which is often overexpressed in cancer cells.[2] The activated form of the drug can then interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Caption: Proposed mechanism of antimitotic imidazolidinone derivatives.

Conclusion

The this compound framework represents a promising scaffold for the development of new therapeutic agents. While a definitive crystal structure for the parent compound remains to be elucidated, analysis of related structures and established synthetic methodologies provide a solid foundation for future research. The protocols and data presented in this guide are intended to facilitate further investigation into the crystallography, synthesis, and biological evaluation of this important class of molecules. The potential for these compounds to act as antimitotic agents highlights the importance of continued research in this area.

References

- 1. 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 4-(2-Oxoimidazolidin-1-yl)benzonitrile Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(2-Oxoimidazolidin-1-yl)benzonitrile serves as a core scaffold for a class of promising anticancer prodrugs. Its derivatives have demonstrated potent antimitotic activity through the inhibition of tubulin polymerization. This technical guide provides an in-depth overview of the in silico methodologies employed to investigate the interactions of this chemical series at the molecular level. We will explore the dual-target nature of these compounds, focusing on their activation by Cytochrome P450 1A1 (CYP1A1) and the subsequent inhibition of tubulin by the active metabolite. This document outlines detailed protocols for molecular docking and quantitative structure-activity relationship (QSAR) analysis, presents illustrative quantitative data, and provides visualizations of key processes to facilitate a comprehensive understanding for researchers in the field of drug discovery and development.

Introduction

The this compound scaffold is a key component of novel antimitotic prodrugs, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs).[1][2] These compounds are designed to be selectively activated within cancer cells that overexpress the CYP1A1 enzyme, a strategy that enhances tumor-specific cytotoxicity while minimizing systemic side effects.[1][2] Upon bioactivation, the resulting metabolites act as potent inhibitors of microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis.[1][3]

In silico modeling plays a pivotal role in the rational design and optimization of these prodrugs. Through computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers can predict the binding affinity of these compounds to both CYP1A1 and tubulin, understand the structural determinants of their activity, and guide the synthesis of more potent and selective analogs. This guide details the computational workflows and methodologies relevant to the study of this compound derivatives.

In Silico Methodology

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are crucial for understanding their interactions with both the activating enzyme (CYP1A1) and the therapeutic target (tubulin).

-

Protein Preparation:

-

The crystal structure of tubulin, typically in complex with a known colchicine-site inhibitor, is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1SA0.

-

The protein structure is prepared by removing water molecules and any co-crystallized ligands.

-

Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned at a physiological pH.

-

The protein structure is energy-minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 3D structure of the this compound derivative is generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

The ligand's geometry is optimized using a quantum mechanical method (e.g., DFT with B3LYP functional) or a molecular mechanics force field.

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A grid box is defined around the colchicine binding site on β-tubulin, ensuring it is large enough to accommodate the ligand.

-

A docking algorithm, such as AutoDock Vina or GOLD, is used to perform the docking calculations.

-

Multiple docking poses are generated and ranked based on their predicted binding affinity (e.g., docking score in kcal/mol).

-

-

Analysis of Results:

-

The top-ranked docking poses are visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the binding site.

-

The predicted binding affinities are used to compare the potential of different derivatives as tubulin inhibitors.

-

-

Protein Preparation:

-

A homology model or a crystal structure of human CYP1A1 is obtained.

-

The protein is prepared similarly to tubulin, with the addition of the heme cofactor, which is essential for its catalytic activity. The iron atom in the heme group is assigned the appropriate charge state.

-

-

Ligand Preparation:

-

The 3D structures of the prodrugs (e.g., PAIB-SOs, PAIB-SAs) are prepared as described for the tubulin ligands.

-

-

Docking Simulation:

-

The grid box is centered on the active site of CYP1A1, encompassing the heme group.

-

Docking is performed using a program capable of handling metalloproteins, such as AutoDock or MOE.

-

-

Analysis of Results:

-

The docking poses are analyzed to determine the proximity of the ligand's metabolically labile sites to the heme iron, which is indicative of the potential for oxidative metabolism.

-

The binding affinities can help in predicting the substrate specificity of different derivatives for CYP1A1.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. For the this compound derivatives, QSAR can be used to predict their antimitotic potency based on various molecular descriptors.

-

Data Collection:

-

A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values for inhibition of cancer cell growth) is compiled.

-

-

Descriptor Calculation:

-

A wide range of 2D molecular descriptors, such as topological, constitutional, and electronic descriptors, are calculated for each compound in the dataset using software like PaDEL-Descriptor or Dragon.

-

-

Model Building:

-

The dataset is divided into a training set and a test set.

-

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a QSAR model that correlates the descriptors with the biological activity for the training set.

-

-

Model Validation:

-

The predictive power of the QSAR model is evaluated using the test set. Statistical parameters such as the squared correlation coefficient (R²) and the root mean square error (RMSE) are calculated to assess the model's goodness of fit and predictive ability.

-

Data Presentation

The following tables present illustrative quantitative data from hypothetical in silico studies on a series of this compound derivatives. This data is for demonstrative purposes to showcase how results from such studies can be structured.

Table 1: Molecular Docking Scores of this compound Derivatives against Tubulin and CYP1A1.

| Compound ID | Derivative Substitution | Tubulin Docking Score (kcal/mol) | CYP1A1 Docking Score (kcal/mol) |

| Cpd-1 | Unsubstituted | -7.5 | -6.8 |

| Cpd-2 | 3-methyl | -7.8 | -7.1 |

| Cpd-3 | 4-chloro | -8.2 | -7.5 |

| Cpd-4 | 3,4-dichloro | -8.9 | -8.1 |

| Cpd-5 | 4-methoxy | -8.0 | -7.2 |

Table 2: Predicted vs. Experimental Activity from a Hypothetical QSAR Model.

| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual |

| Cpd-1 | 6.2 | 6.1 | 0.1 |

| Cpd-2 | 6.5 | 6.4 | 0.1 |

| Cpd-3 | 7.1 | 7.0 | 0.1 |

| Cpd-4 | 7.8 | 7.9 | -0.1 |

| Cpd-5 | 6.8 | 6.7 | 0.1 |

Visualization of Pathways and Workflows

Signaling Pathway of Antimitotic Action

The following diagram illustrates the proposed mechanism of action for this compound-based prodrugs.

Caption: Proposed signaling pathway for CYP1A1-activated antimitotic prodrugs.

In Silico Drug Discovery Workflow

This diagram outlines a typical in silico workflow for the design and evaluation of novel this compound derivatives.

Caption: A generalized workflow for in silico drug discovery.

Conclusion

The this compound scaffold represents a promising starting point for the development of targeted anticancer therapies. The in silico methodologies detailed in this guide provide a robust framework for understanding the molecular interactions that govern the activity of its derivatives. By integrating molecular docking, QSAR, and other computational approaches, researchers can accelerate the discovery of novel prodrugs with enhanced efficacy and selectivity, ultimately contributing to the advancement of cancer treatment.

References

- 1. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: Novel hydrosoluble prodrugs of antimitotics selectively bioactivated by the cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening Using 4-(2-Oxoimidazolidin-1-yl)benzonitrile

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of 4-(2-Oxoimidazolidin-1-yl)benzonitrile in high-throughput screening (HTS) campaigns.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on specific biological targets.[1][2][3] The small molecule, this compound, and its analogs have been identified as scaffolds for developing potent biologically active agents.[4][5][6] Notably, derivatives of the 4-(2-oxoimidazolidin-1-yl) scaffold have been investigated as prodrugs that are bioactivated by the cytochrome P450 enzyme CYP1A1, which is overexpressed in certain cancer cells.[4][5][6] This suggests that this compound can be employed in HTS campaigns to identify novel modulators of CYP1A1 activity or other relevant biological pathways.

This application note outlines a protocol for a cell-based HTS assay to identify compounds that modulate CYP1A1 activity, using a luciferase reporter gene assay.

Compound Profile: this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-(4-Cyanophenyl)imidazolidin-2-one |

| Molecular Formula | C10H9N3O |

| Molecular Weight | 187.20 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Principle of the High-Throughput Screening Assay

The proposed HTS assay is a cell-based reporter assay designed to measure the activity of the CYP1A1 enzyme. The principle relies on a genetically engineered cell line that contains a reporter gene (e.g., Luciferase) under the control of a promoter with an Aryl Hydrocarbon Receptor (AhR) response element.

Activation of the AhR signaling pathway, which upregulates CYP1A1 expression, leads to the expression of the luciferase reporter gene. The resulting luminescence can be quantified and is proportional to the activation of the pathway. Compounds that modulate CYP1A1 activity, either by inducing its expression or by directly interacting with the enzyme, will alter the luminescent signal. This compound can be used as a reference compound or as part of a screening library.

References

- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 2. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]

- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: Novel hydrosoluble prodrugs of antimitotics selectively bioactivated by the cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(2-Oxoimidazolidin-1-yl)benzonitrile as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

These application notes describe the potential use of 4-(2-Oxoimidazolidin-1-yl)benzonitrile as a chemical probe to investigate cytochrome P450 1A1 (CYP1A1) activity and microtubule dynamics in cancer cells. The information is based on the reported activities of its N-alkylated benzenesulfonate derivatives, which function as CYP1A1-activated antimitotic prodrugs.[1][2][3]

Introduction